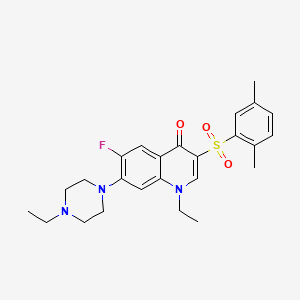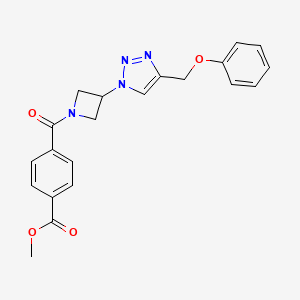
4-(3-(4-(フェノキシメチル)-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-カルボニル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate is a complex organic compound featuring several functional groups, including an azetidine ring, a benzoate ester, and a triazole ring
科学的研究の応用
Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate has diverse applications across various scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Could be explored for its therapeutic potential, including as antimicrobial or anticancer agents.
Industry: : Its complex structure makes it a candidate for creating novel materials or coatings with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: : This can be achieved via the Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," where an azide reacts with an alkyne in the presence of a copper(I) catalyst.
Synthesis of Azetidine Ring: : This step might involve the cyclization of a suitable di-functional precursor under basic or acidic conditions.
Esterification: : The carboxyl group is esterified with methanol in the presence of a strong acid like sulfuric acid or an esterification catalyst like sulfuric acid.
Industrial Production Methods
On an industrial scale, the synthesis would require optimization for cost-effectiveness and scalability. This would involve:
Batch or Continuous Flow Synthesis: : Depending on the availability of raw materials and the desired scale of production, the synthesis could be adapted for batch or continuous flow methods.
Use of Catalysts: : Industrial processes would leverage high-efficiency catalysts to improve yield and reduce reaction time.
Purification Steps: : Industrial methods often involve extensive purification protocols such as recrystallization, distillation, and chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
The compound can undergo various reactions, including but not limited to:
Oxidation: : Potentially by agents such as potassium permanganate or chromic acid.
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).
Substitution: : Nucleophilic or electrophilic substitution reactions, especially on the triazole and phenyl rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : LiAlH4 in anhydrous ether or hydrogenation under pressure.
Substitution: : Conditions would vary; for nucleophilic substitution, a strong nucleophile in a polar aprotic solvent like DMF might be used.
Major Products
Depending on the reaction, major products could include oxidized derivatives, reduced forms of the compound, or substituted triazole or phenyl rings.
作用機序
The compound’s mechanism of action would depend on its specific application:
Molecular Targets: : It might interact with biological macromolecules such as enzymes or receptors.
Pathways Involved: : Could influence signaling pathways by acting as an inhibitor or agonist at specific molecular targets, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
Methyl 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate: : Lacks the phenoxymethyl group, which may alter its chemical reactivity and biological activity.
Ethyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate: : Different ester group, potentially affecting its solubility and pharmacokinetics.
Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)pyrazole-1-carbonyl)benzoate: : Replacing the azetidine ring with a pyrazole ring might result in different biological interactions.
Uniqueness
The presence of the azetidine and triazole rings, combined with the ester group, makes methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate uniquely reactive and a candidate for diverse applications, setting it apart from similar compounds that might lack one or more of these functional groups.
特性
IUPAC Name |
methyl 4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-28-21(27)16-9-7-15(8-10-16)20(26)24-12-18(13-24)25-11-17(22-23-25)14-29-19-5-3-2-4-6-19/h2-11,18H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSSUJCVUICBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/structure/B2532410.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2532413.png)
![5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2532417.png)
![2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2532418.png)
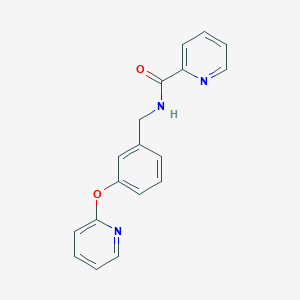
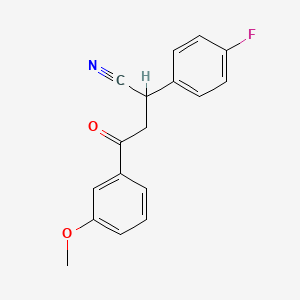
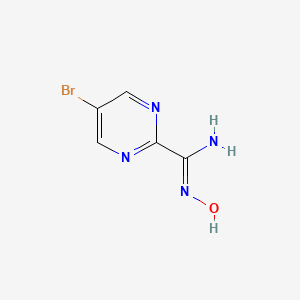
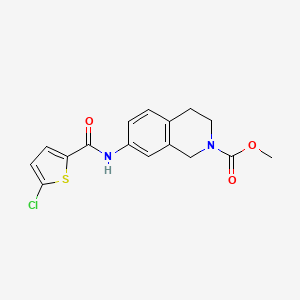
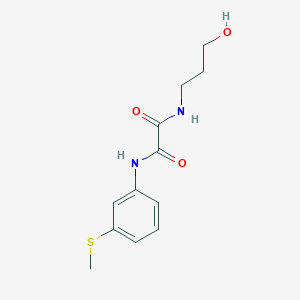
![N-(2-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide](/img/structure/B2532429.png)
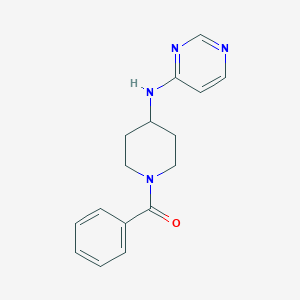
![2-{[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2532431.png)
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2532432.png)
